ADU-S100 disodium salt
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
ADU-S100 disodium salt is synthesized through a series of chemical reactions involving the formation of cyclic dinucleotides. The synthetic route typically involves the use of phosphorothioate diester linkages to protect the compound against degradation by phosphodiesterases . The reaction conditions often include the use of organic solvents such as dimethyl sulfoxide (DMSO) and polyethylene glycol (PEG) to enhance the solubility and stability of the compound .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated chemical reactors. The process includes the purification of the compound through techniques such as high-performance liquid chromatography (HPLC) to ensure high purity and consistency .
Chemical Reactions Analysis
Types of Reactions
ADU-S100 disodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different analogs with varying biological activities.
Reduction: Reduction reactions can modify the compound’s structure, potentially altering its efficacy.
Substitution: Substitution reactions can introduce different functional groups, enhancing the compound’s stability and activity
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various organic solvents. The reaction conditions often involve controlled temperatures and pH levels to optimize the yield and purity of the products .
Major Products
The major products formed from these reactions include various analogs of this compound, each with unique biological activities and potential therapeutic applications .
Scientific Research Applications
ADU-S100 disodium salt has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the synthesis and reactivity of cyclic dinucleotides.
Biology: Investigated for its role in activating the STING pathway and inducing immune responses.
Medicine: Evaluated in clinical trials for its potential to treat various cancers by enhancing the body’s immune response against tumor cells
Industry: Utilized in the development of new immunotherapeutic agents and as a tool for drug discovery
Mechanism of Action
ADU-S100 disodium salt exerts its effects by binding to the STING receptor, a transmembrane protein that activates immune cells in the tumor microenvironment. Upon binding, the compound induces the aggregation of STING and the phosphorylation of TANK-binding kinase 1 (TBK1) and interferon regulatory factor 3 (IRF3). This activation leads to the production of type I interferons and other cytokines, which in turn stimulate a robust immune response against cancer cells .
Comparison with Similar Compounds
Similar Compounds
2’3’-c-di-AM (PS)2 (Rp,Rp): A bisphosphorothioate analog of cyclic adenosine monophosphate (c-di-AMP) with similar STING-activating properties
c-di-GMP: Another cyclic dinucleotide that activates the STING pathway but with different binding affinities and biological activities
Uniqueness
ADU-S100 disodium salt is unique due to its high affinity for the STING receptor and its ability to activate all known human and murine STING alleles. Additionally, the presence of phosphorothioate diester linkages in its structure provides enhanced stability against degradation, making it a potent and durable activator of the immune response .
Properties
Molecular Formula |
C20H22N10Na2O10P2S2 |
---|---|
Molecular Weight |
734.5 g/mol |
IUPAC Name |
disodium;8,17-bis(6-aminopurin-9-yl)-3,12-dioxido-3,12-bis(sulfanylidene)-2,4,7,11,13,16-hexaoxa-3λ5,12λ5-diphosphatricyclo[13.2.1.06,10]octadecane-9,18-diol |
InChI |
InChI=1S/C20H24N10O10P2S2.2Na/c21-15-9-17(25-3-23-15)29(5-27-9)19-12(32)13-8(38-19)2-36-42(34,44)40-14-11(31)7(1-35-41(33,43)39-13)37-20(14)30-6-28-10-16(22)24-4-26-18(10)30;;/h3-8,11-14,19-20,31-32H,1-2H2,(H,33,43)(H,34,44)(H2,21,23,25)(H2,22,24,26);;/q;2*+1/p-2 |
InChI Key |
GDWOOOCBNOMMTL-UHFFFAOYSA-L |
Canonical SMILES |
C1C2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)OP(=S)(OCC5C(C(C(O5)N6C=NC7=C(N=CN=C76)N)O)OP(=S)(O1)[O-])[O-])O.[Na+].[Na+] |
Origin of Product |
United States |
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